Cas no 2034475-35-7 (4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide)

4-Cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide is a sulfonamide-based heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a cyano-substituted benzene sulfonamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the sulfonamide group enhances binding affinity to target proteins, while the cyano substituent may improve metabolic stability and selectivity. Its rigid heterocyclic framework offers synthetic versatility for further derivatization. The compound is of interest in pharmaceutical research for its balanced physicochemical properties and potential applications in drug discovery. Suitable for controlled laboratory use, it requires handling under standard safety protocols.
4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide structure
2034475-35-7 structure
Product Name:4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide
CAS No:2034475-35-7
MF:C13H9N5O2S
MW:299.307860136032
CID:5350959
Update Time:2025-10-29

4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
    • 4-cyano-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
    • 4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide
    • Inchi: 1S/C13H9N5O2S/c14-7-10-1-3-12(4-2-10)21(19,20)17-11-8-15-13-5-6-16-18(13)9-11/h1-6,8-9,17H
    • InChI Key: OOCJCPCIUYOTMO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C#N)=CC=1)(NC1C=NC2=CC=NN2C=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 514
  • XLogP3: 0.6
  • Topological Polar Surface Area: 109

4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide

4-Cyano-N-{Pyrazolo[1,5-A]Pyrimidin-6-Yl}Benzene-1-Sulfonamide: A Comprehensive Overview

The compound 4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide, with the CAS number 2034475-35-7, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a cyano group attached to a benzene ring and a sulfonamide moiety linked to a pyrazolo[1,5-a]pyrimidine derivative. These structural elements contribute to its potential applications in drug discovery and advanced materials development.

The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of similar compounds, which has facilitated its exploration in various research contexts. For instance, studies have demonstrated that the cyano group enhances the compound's electronic properties, making it a promising candidate for applications in optoelectronic devices.

In the realm of pharmacology, the sulfonamide moiety in 4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide has been shown to exhibit bioactivity against several therapeutic targets. Researchers have reported that this compound demonstrates potent inhibitory activity against kinases, which are critical enzymes involved in cellular signaling pathways. Such findings underscore its potential as a lead compound for the development of novel kinase inhibitors, which could be instrumental in treating various diseases, including cancer and inflammatory disorders.

Beyond its pharmacological applications, this compound has also been explored for its role in materials science. The pyrazolo[1,5-a]pyrimidine ring system is known for its aromaticity and stability, which make it suitable for use in constructing advanced materials such as organic semiconductors and functional polymers. Recent studies have highlighted the ability of this compound to act as a building block for self-assembled monolayers (SAMs), which are essential components in nanotechnology and surface engineering.

The integration of computational chemistry techniques has further enhanced our understanding of the properties of 4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity, while molecular dynamics simulations have revealed its behavior in various environmental conditions. These computational studies have not only validated experimental findings but also guided the design of more advanced derivatives with enhanced functionality.

In conclusion, 4-cyano-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzene-1-sulfonamide represents a versatile chemical entity with multifaceted applications across diverse scientific disciplines. Its unique structural features, coupled with recent advancements in synthesis and computational modeling, position it as a valuable tool for advancing both medicinal chemistry and materials science. As research continues to unfold, this compound is expected to pave the way for innovative solutions in drug development and advanced material design.

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